5-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Description
5-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound belonging to the class of phenanthridinone derivatives. These compounds are known for their tricyclic N-heterocyclic structures, which are frequently encountered in various alkaloids. Phenanthridinone derivatives have been documented to possess significant biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .
Properties
IUPAC Name |
5-(4-methylphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)24-23-19(7-4-8-21(23)26)22-18-6-3-2-5-16(18)13-14-20(22)25-24/h2-3,5-6,9-14,24-25H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTKFANAWWVBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can be achieved through several synthetic routes. One common method involves the palladium-catalyzed annulation of benzamides. This process provides controlled access to a range of functionalized phenanthridinone derivatives in yields ranging from 59% to 88% . Another approach involves the use of microwave activation, which can significantly reduce reaction times and increase yields .
Chemical Reactions Analysis
5-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide in acetic acid can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various catalysts such as palladium.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, phenanthridinone derivatives have shown promise as antibacterial and anticancer agents. For example, novel phenanthridines structurally similar to benzo[c]phenanthridine alkaloids have demonstrated high antibacterial activity against Bacillus subtilis and Micrococcus luteus, as well as cytotoxicity against cancer cell lines .
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. Phenanthridinone derivatives are known to cause cell-cycle arrest in cancer cells, increase levels of p53 protein, and induce apoptosis-specific fragmentation of PARP-1 . These effects are often connected with the presence of specific functional groups within the molecule, such as the N-methyl quaternary nitrogen and benzyloxy substitution.
Comparison with Similar Compounds
5-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can be compared with other phenanthridine derivatives, such as benzo[c]phenanthridine alkaloids. These compounds share a similar tricyclic structure but differ in their specific functional groups and biological activities. For instance, benzo[c]phenanthridine alkaloids are known for their anti-inflammatory, antimicrobial, antifungal, and antitumor effects . The unique structural features of this compound, such as the 4-methylphenyl group, contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
